

Revolutionizing Cellular Imaging: A Guide to DEEP RED Probes in Super-Resolution Microscopy

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Compound of Interest

Compound Name: DEEP RED

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The advent of super-resolution microscopy has shattered the diffraction barrier of light, offering an unprecedented view into the intricate molecular machinery of life. A key element in harnessing the full potential of these advanced imaging techniques is the development of high-performance fluorescent probes. Among these, **DEEP RED** fluorophores have emerged as particularly advantageous for their ability to penetrate deeper into tissues with reduced phototoxicity and autofluorescence. This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the use of **DEEP RED** probes in super-resolution microscopy.

This document outlines the application of several prominent **DEEP RED** fluorophores in Stimulated Emission Depletion (STED), Stochastic Optical Reconstruction Microscopy (STORM), and Photoactivated Localization Microscopy (PALM). It includes a comparative analysis of their photophysical properties, detailed experimental protocols for their use in both fixed and live-cell imaging, and examples of their application in studying complex biological processes such as signaling pathways.

Unveiling the Nanoscale: A Palette of DEEP RED Fluorophores

The selection of an appropriate fluorophore is paramount for successful super-resolution imaging. **DEEP RED** probes offer significant advantages, including lower phototoxicity and

deeper tissue penetration, making them ideal for live-cell and in vivo studies. Below is a summary of the key photophysical properties of several commonly used **DEEP RED** fluorophores.

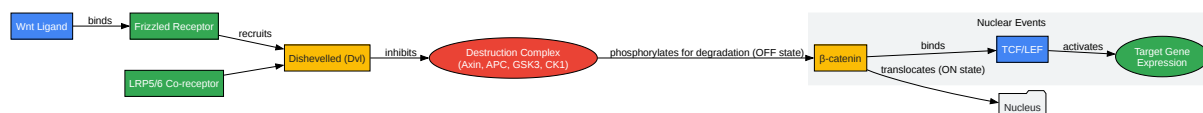
Fluorophore	Excitation (nm)	Emission (nm)	Molar Extinction Coefficient (M ⁻¹ cm ⁻¹)	Quantum Yield	Photostability	Compatibility
MitoTracker Deep Red FM	644[1][2]	665[1][2]	N/A	N/A	Moderate	STED, STORM
CF®660C	667[3]	685[3]	100,000[4]	N/A	High	STORM
CF®680	680	700	210,000	0.36	High	STORM
PA-TagRFP	562 (after photoactivation)[5][6][7]	595 (after photoactivation)[5][6][7]	66,000[5][6]	0.38[5][7]	High[5][6]	PALM
Abberior STAR RED	638[8][9]	655[8][9]	120,000[8][9]	0.90[8][9]	Very High	STED

Note: Photophysical properties can vary depending on the local environment. N/A indicates data not readily available in the searched literature.

Illuminating Cellular Processes: Signaling Pathways in Super-Resolution

Super-resolution microscopy with **DEEP RED** probes has enabled the detailed visualization of signaling pathways, providing insights into protein organization and interactions at the nanoscale.

One key example is the study of the Wnt signaling pathway, which is crucial in embryonic development and cancer. Using super-resolution imaging with a **deep red** membrane dye, researchers have been able to visualize the spatial organization of key components of this pathway at the cell membrane.[10]



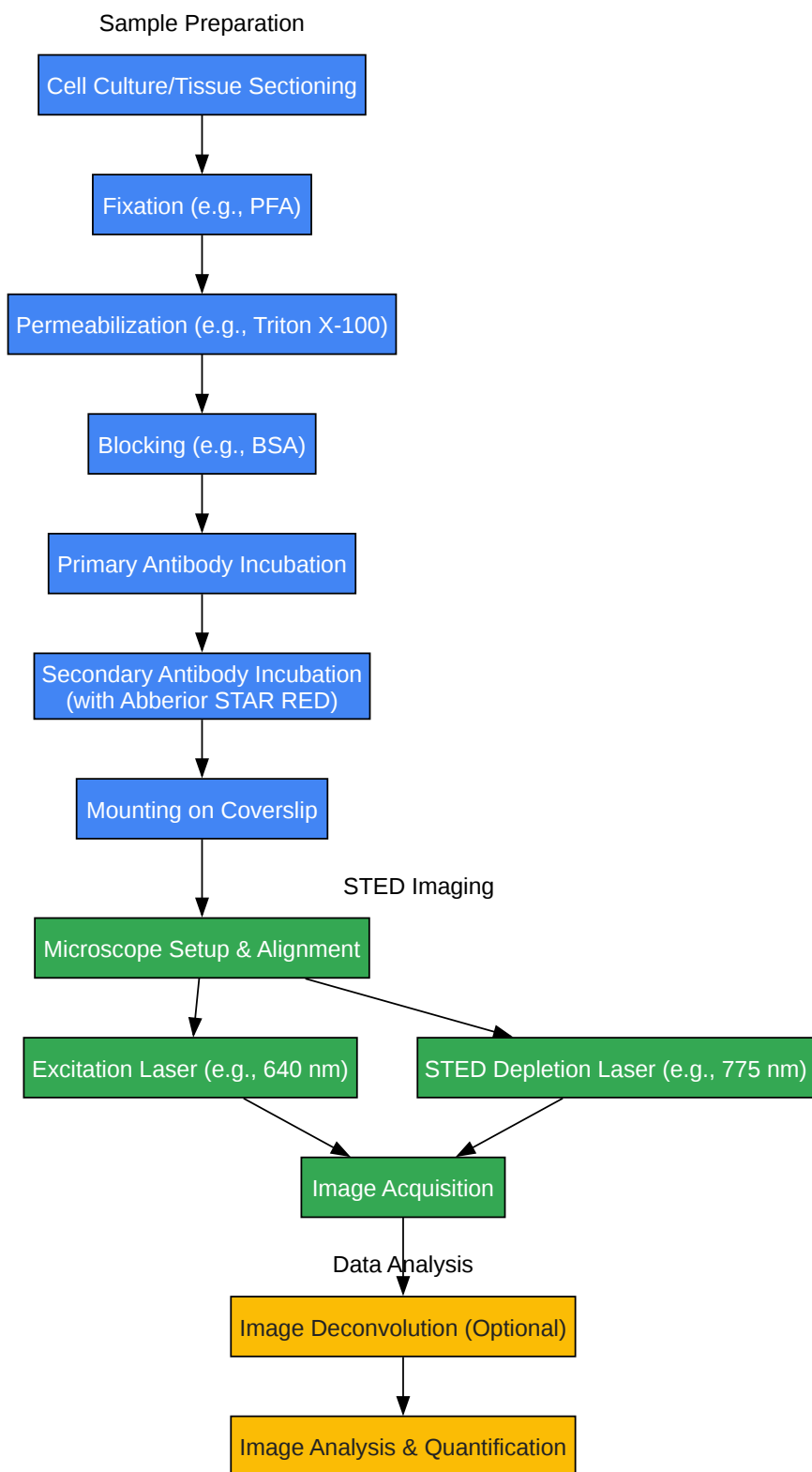
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Wnt Signaling Pathway

Another significant application is in the study of G protein-coupled receptors (GPCRs), which constitute a large family of transmembrane receptors involved in a vast array of physiological processes. Super-resolution techniques like STED and PALM/STORM, often employing red fluorescent proteins or dyes, have been instrumental in visualizing the organization of GPCRs into dimers and higher-order oligomers, and their trafficking at the plasma membrane.[11][12][13][14][15]

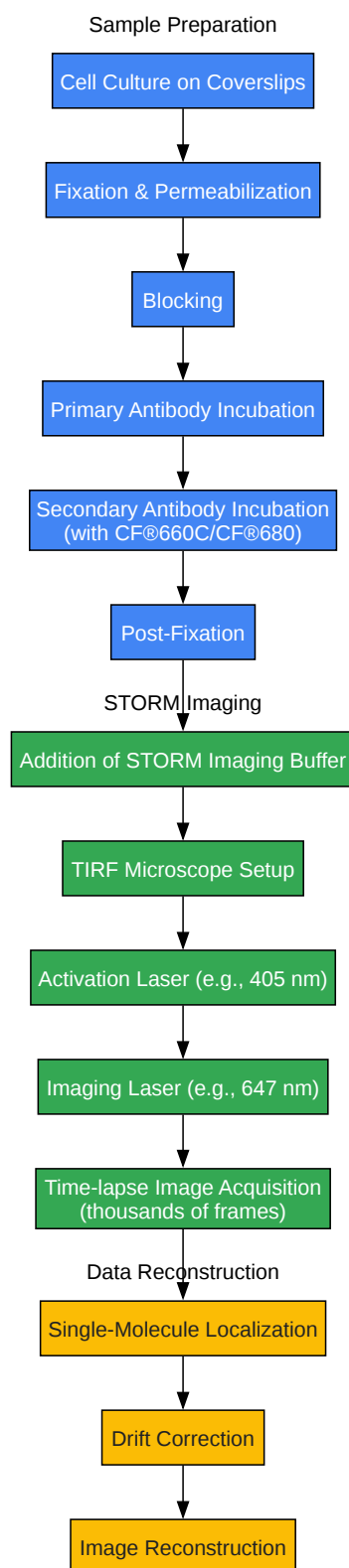
Experimental Workflows: From Sample to Super-Resolved Image

The following diagrams illustrate the general experimental workflows for STED, STORM, and PALM microscopy using **DEEP RED** fluorophores.



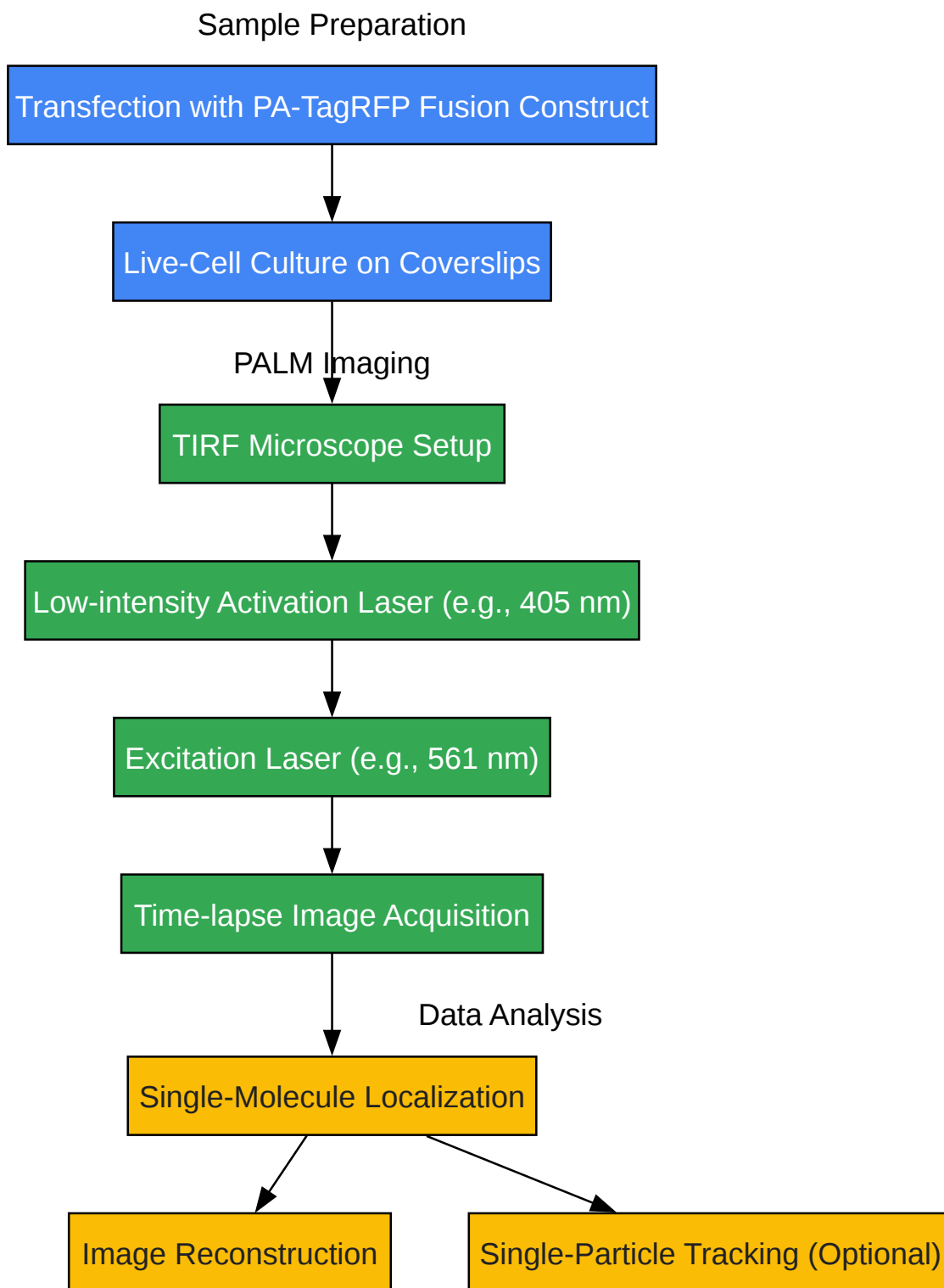
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STED Microscopy Workflow



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STORM Microscopy Workflow



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PALM Microscopy Workflow

Detailed Experimental Protocols

Here, we provide detailed protocols for utilizing **DEEP RED** fluorophores in STED, STORM, and PALM microscopy. These protocols are intended as a starting point and may require optimization for specific cell types and targets.

Protocol 1: STED Imaging of Mitochondria with MitoTracker Deep Red FM

Materials:

- MitoTracker **Deep Red** FM (Thermo Fisher Scientific)
- Live-cell imaging medium
- 35 mm glass-bottom dishes
- STED microscope with a 640 nm excitation laser and a 775 nm depletion laser

Procedure:

- Cell Culture: Plate cells on 35 mm glass-bottom dishes and culture to the desired confluency.
- Staining:
 - Prepare a 200 nM working solution of MitoTracker **Deep Red** FM in pre-warmed live-cell imaging medium.
 - Remove the culture medium from the cells and add the MitoTracker staining solution.
 - Incubate for 15-30 minutes at 37°C in a CO2 incubator.
 - Wash the cells twice with pre-warmed live-cell imaging medium.
- Imaging:
 - Place the dish on the STED microscope stage.

- Use the 640 nm laser for excitation and the 775 nm laser for depletion.
- Optimize laser powers to achieve super-resolution while minimizing phototoxicity.
- Acquire images using a high-sensitivity detector.

Protocol 2: dSTORM Imaging of Cytoskeletal Proteins with CF®680

Materials:

- Primary antibody against the protein of interest (e.g., anti-tubulin)
- CF®680-conjugated secondary antibody (Biotium)
- Fixation buffer (4% paraformaldehyde in PBS)
- Permeabilization buffer (0.1% Triton X-100 in PBS)
- Blocking buffer (3% BSA in PBS)
- STORM imaging buffer (e.g., GLOX buffer with an oxygen scavenging system)
- TIRF microscope with 647 nm and 405 nm lasers

Procedure:

- Sample Preparation:
 - Grow cells on high-precision coverslips.
 - Fix cells with 4% PFA for 10 minutes.[\[16\]](#)
 - Permeabilize with 0.1% Triton X-100 for 5 minutes.
 - Block with 3% BSA for 1 hour.
 - Incubate with the primary antibody for 1 hour at room temperature.

- Wash three times with PBS.
- Incubate with the CF®680-conjugated secondary antibody for 1 hour at room temperature.
- Wash three times with PBS.
- Post-fix with 4% PFA for 10 minutes.[16]
- Imaging:
 - Mount the coverslip on a microscope slide with a drop of STORM imaging buffer.
 - Place the slide on the TIRF microscope.
 - Use the 647 nm laser to excite the CF®680 and drive most molecules into a dark state.
 - Use the 405 nm laser at low power to photo-reactivate a sparse subset of molecules in each frame.
 - Acquire a long series of images (typically 10,000-50,000 frames).[16]
- Data Analysis:
 - Use appropriate software to localize the single-molecule events in each frame with high precision.
 - Reconstruct the final super-resolution image from the localized positions.

Protocol 3: Live-Cell PALM Imaging with PA-TagRFP

Materials:

- Plasmid encoding the protein of interest fused to PA-TagRFP
- Transfection reagent
- Live-cell imaging medium
- TIRF microscope with 561 nm and 405 nm lasers

Procedure:

- Sample Preparation:
 - Transfect cells with the PA-TagRFP fusion construct 24-48 hours before imaging.
 - Plate the transfected cells on glass-bottom dishes.
- Imaging:
 - Replace the culture medium with pre-warmed live-cell imaging medium.
 - Mount the dish on the TIRF microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
 - Use the 561 nm laser to excite the photoactivated PA-TagRFP molecules.
 - Use a very low power 405 nm laser to sparsely and stochastically photoactivate the PA-TagRFP molecules.[\[6\]](#)[\[7\]](#)
 - Adjust the 405 nm laser power to ensure that only a few, well-separated molecules are activated in each frame.
 - Acquire a series of images until most of the PA-TagRFP molecules have been photoactivated and bleached.
- Data Analysis:
 - Localize the single molecules in each frame.
 - Reconstruct the super-resolution image.
 - For dynamic studies, track the movement of individual molecules over time (sptPALM).[\[17\]](#)

Troubleshooting Common Issues

Issue	Possible Cause	Suggested Solution
Low Signal-to-Noise Ratio	Low labeling density.	Optimize antibody concentrations or transfection efficiency.
Photobleaching.	Use a more photostable dye, reduce laser power, or use an anti-fade mounting medium.	
High Background	Non-specific antibody binding.	Increase blocking time and/or add detergents to washing buffers.
Autofluorescence.	Use a spectrally distinct DEEP RED probe and appropriate emission filters.	
Poor Resolution in STORM/PALM	High density of activated fluorophores.	Reduce the power of the activation laser.
Sample drift.	Use a drift correction system or software.	
Cell Death in Live-Cell Imaging	Phototoxicity.	Reduce laser power and exposure time. Use a more biocompatible imaging medium.

By leveraging the unique properties of **DEEP RED** fluorophores and applying these detailed protocols, researchers can push the boundaries of optical imaging to unravel the complexities of cellular architecture and function at the nanoscale.

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